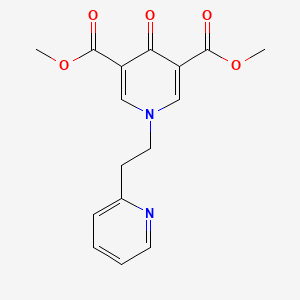
Dimethyl 4-oxo-1-(2-pyridin-2-ylethyl)-1,4-dihydropyridine-3,5-dicarboxylate
Overview
Description
Dimethyl 4-oxo-1-(2-pyridin-2-ylethyl)-1,4-dihydropyridine-3,5-dicarboxylate is a useful research compound. Its molecular formula is C16H16N2O5 and its molecular weight is 316.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Dimethyl 4-oxo-1-(2-pyridin-2-ylethyl)-1,4-dihydropyridine-3,5-dicarboxylate (commonly referred to as DHP) is a compound belonging to the class of dihydropyridines, which are known for their diverse biological activities. This article reviews the biological activity of DHP, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
DHP has the molecular formula and features a dihydropyridine core with two carboxylate groups and a pyridine substituent. The structure is crucial for its interaction with biological targets.
1. Calcium Channel Modulation
Dihydropyridines are primarily recognized as L-type calcium channel blockers. DHP exhibits significant activity in modulating calcium influx in cardiac and vascular smooth muscle cells. This property makes it a candidate for treating hypertension and other cardiovascular diseases .
2. Anticancer Activity
Recent studies have shown that DHP derivatives possess notable cytotoxic effects against various cancer cell lines. For instance, compounds related to DHP demonstrated significant cytotoxicity against human tumor cell lines such as MCF-7 (breast cancer) and HT29 (colon cancer). The most active derivatives exhibited efficacy comparable to standard chemotherapeutics like doxorubicin .
3. Antimicrobial Properties
DHP has also been evaluated for its antimicrobial potential. Research indicates that certain derivatives exhibit broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria, as well as antifungal activity comparable to established antifungal agents .
The biological activity of DHP can be attributed to several mechanisms:
- Calcium Channel Inhibition : By blocking L-type calcium channels, DHP reduces intracellular calcium levels, leading to vasodilation and decreased cardiac contractility.
- Induction of Apoptosis : In cancer cells, DHP derivatives have been shown to induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .
Case Study 1: Anticancer Activity
A study evaluating the efficacy of various DHP derivatives against the MCF-7 breast cancer cell line found that certain modifications to the dihydropyridine structure significantly increased cytotoxicity. Compound 24 was identified as particularly potent, exhibiting IC50 values significantly lower than doxorubicin .
Case Study 2: Antimicrobial Efficacy
In a comparative study of DHP derivatives against Staphylococcus aureus and Escherichia coli, compound 24 showed antimicrobial activity equivalent to ampicillin. This suggests potential for development into new antimicrobial agents .
Data Table: Biological Activities of DHP Derivatives
Properties
IUPAC Name |
dimethyl 4-oxo-1-(2-pyridin-2-ylethyl)pyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5/c1-22-15(20)12-9-18(8-6-11-5-3-4-7-17-11)10-13(14(12)19)16(21)23-2/h3-5,7,9-10H,6,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODIQIWSUDMLKAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C=C(C1=O)C(=O)OC)CCC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















